2-(5-chloro-3-fluoropyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
2-(5-Chloro-3-fluoropyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups and a pyridine ring bearing 5-chloro and 3-fluoro substituents. The chloro and fluoro substituents on the pyridine ring are likely to enhance metabolic stability and influence target binding compared to unsubstituted or differently substituted derivatives .
Properties
IUPAC Name |
2-(5-chloro-3-fluoropyridin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-21-14-5-10-3-4-20(9-11(10)6-15(14)22-2)16-13(18)7-12(17)8-19-16/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDCZHJRSLJLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=C(C=C(C=N3)Cl)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-chloro-3-fluoropyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline known for its diverse biological activities. This article provides an in-depth analysis of its biological activity based on recent research findings, including pharmacological effects and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a tetrahydroisoquinoline core substituted with a chlorofluoropyridine moiety and methoxy groups.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in various cancer cell lines. The compound's ability to interact with cellular pathways involved in apoptosis suggests potential as an anticancer agent .
- Cardiovascular Effects : The compound has been evaluated for its inotropic and vasorelaxant properties. In experiments using rat cardiac tissues, it demonstrated a concentration-dependent positive inotropic effect, enhancing cardiac contractility. This effect was significantly influenced by β-adrenoreceptor antagonists, indicating its mechanism may involve adrenergic pathways .
- Neuroprotective Effects : Research has indicated that tetrahydroisoquinoline derivatives can offer neuroprotective benefits. The compound's structure allows it to cross the blood-brain barrier, which may be beneficial in treating neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 12.5 μM after 48 hours of exposure.
These findings suggest that the compound could be further explored for its potential as an anticancer drug.
In Vivo Studies
In vivo studies conducted on rat models have demonstrated:
- Positive Inotropic Effect : The compound increased cardiac output without significantly raising heart rate, making it a candidate for heart failure treatment.
- Vasorelaxant Properties : It showed significant vasodilation in isolated thoracic aorta rings, indicating potential use in managing hypertension .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Analgesic and Anti-Inflammatory Derivatives
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Structure: Features a dimethylaminophenyl group at position 2 of the tetrahydroisoquinoline core.
- Activity : Exhibits 3.3× greater anti-inflammatory potency (0.5 mg/kg dose) than diclofenac sodium in arthritis models. Its therapeutic index surpasses metamizole sodium and acetylsalicylic acid .
- Key Difference: The dimethylaminophenyl group enhances analgesic efficacy but may reduce selectivity compared to halogenated pyridine derivatives.
Sigma-2 Receptor Ligands
RM273 (2-[4-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- Structure: Combines a fluorinated pyrrolopyridine moiety linked via a butyl chain to the tetrahydroisoquinoline core.
- Activity : High affinity for sigma-2 receptors (Ki < 10 nM), enabling brain-penetrant imaging of tumors via positron emission tomography .
- Key Difference : The alkyl chain and fluorinated heterocycle improve receptor engagement and blood-brain barrier penetration, unlike the pyridine-substituted target compound.
Bradycardic Agents
2-(1-Benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6c)
- Structure : Incorporates a benzyl-piperidine group at position 2.
- Activity : Reduces heart rate in rats (ED₅₀ = 0.3 mg/kg) without affecting blood pressure, though less potent than Zatebradine .
- Key Difference : The piperidine substituent is critical for ion channel modulation, contrasting with the pyridine-based halogenation in the target compound.
ADAMTS-4 Inhibitors
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives (e.g., 2b, 2c)
- Structure : Lack substituents at position 2 or feature diamines/glycine.
- Activity : Potent inhibition of ADAMTS-4 (IC₅₀ = 10–50 nM) for osteoarthritis therapy. Removal of the 6,7-dimethoxy group retains activity, suggesting flexibility in core modifications .
- Key Difference : The target compound’s halogenated pyridine may offer steric or electronic advantages for protease inhibition.
Structural-Activity Relationship (SAR) Insights
Pharmacokinetic Considerations
- P-glycoprotein (Pgp) Interactions : Compounds with moderate permeability (Papp ~16.6 nm/s) are more likely to exhibit efflux-mediated resistance, whereas high-permeability analogs (Papp ~535 nm/s) may bypass Pgp . The target compound’s chloro/fluoro substituents could lower permeability, increasing Pgp susceptibility.
Preparation Methods
Core Synthesis via Cyclization
The Pomeranz-Fritsch-Bobbitt cyclization remains a classical method for constructing 1,2,3,4-tetrahydroisoquinoline scaffolds. In this approach, a benzaldehyde derivative bearing 6,7-dimethoxy substituents undergoes condensation with a β-amino alcohol, followed by acid-catalyzed cyclization to yield the tetrahydroisoquinoline core. For instance, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one was cyclized under acidic conditions to produce 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Adapting this method, the unsubstituted tetrahydroisoquinoline intermediate can be functionalized at the 2-position for subsequent coupling.
Functionalization at the 2-Position
Introducing a halogen (e.g., chlorine or bromine) at position 2 of the tetrahydroisoquinoline enables cross-coupling reactions. Directed ortho-metalation using n-butyllithium and subsequent quenching with hexachloroethane or bromine provides 2-halogenated derivatives. For example, 2-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was synthesized in 64% yield via lithiation and halogenation.
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 86 | |
| Base | Na₂CO₃ | 82 | |
| Solvent | Dioxane/H₂O (3:1) | 78 | |
| Temperature | 100°C | 86 |
Nucleophilic Aromatic Substitution (NAS) on Preformed Pyridine
Activation of Pyridine for NAS
Electron-deficient pyridines undergo NAS at elevated temperatures. 2-Chloro-5-chloro-3-fluoropyridine, synthesized via chlorination of 3-fluoro-5-hydroxypyridine using POCl₃, reacts with tetrahydroisoquinoline in the presence of CuI and K₂CO₃ in DMF at 150°C. The electron-withdrawing chloro and fluoro groups enhance reactivity at position 2.
Substitution Efficiency
Yields for NAS remain moderate (45–60%) due to competing side reactions. However, microwave-assisted conditions (180°C, 30 min) improved yields to 68% in analogous systems.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity, scalability | Requires boronic acid synthesis | 72–86 |
| NAS | No metal catalyst | High temperatures, lower yields | 45–68 |
| Pomeranz-Fritsch | Direct core functionalization | Multi-step synthesis | 50–64 |
The Suzuki-Miyaura method offers superior yields and scalability, albeit dependent on boronic acid availability. NAS provides a metal-free alternative but requires harsh conditions.
Challenges and Optimization Strategies
Boronic Acid Stability
Instability of 5-chloro-3-fluoro-2-pyridineboronic acid necessitates in situ generation or use of stabilized pinacol esters. Employing Pd-XPhos as a catalyst enhances coupling efficiency with sensitive boronic acids.
Regiochemical Control
Ensuring exclusive substitution at the pyridine’s 2-position demands careful substrate design. Ortho-directing groups (e.g., fluoro) mitigate para-substitution byproducts.
Yield: 81.7%
"The integration of Pomeranz-Fritsch cyclization with modern cross-coupling techniques underscores the versatility of tetrahydroisoquinoline chemistry" .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 2-(5-chloro-3-fluoropyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives often involves cyclization of phenethylamine precursors followed by functionalization. Critical parameters include:
- Chlorination/Fluorination : Use of sodium hypochlorite (NaOCl) for selective halogenation, as demonstrated in analogous compounds (e.g., 2-chloro-6,7-dimethoxy-THIQ synthesis ).
- Solvent Selection : Polar aprotic solvents (e.g., tert-butanol) enhance reaction efficiency and minimize side reactions .
- Protection of Methoxy Groups : Ensure methoxy groups are stable under reaction conditions to avoid demethylation.
- Validation : Monitor intermediates via HPLC and LC-MS to confirm structural integrity.
Q. How can researchers optimize purification of this compound to achieve >95% purity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Adjust pH to improve peak resolution.
- Recrystallization : Test solvents like ethanol/water mixtures to exploit solubility differences, as seen in structurally related pyridine derivatives .
- Analytical Confirmation : Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning by determining the crystal structure, as applied to similar tetrahydrothienopyridine derivatives .
- DFT Calculations : Use density functional theory (B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects.
- Dynamic NMR Studies : Perform variable-temperature NMR to detect hindered rotation or tautomerism .
Q. What strategies are effective for assessing enantiomeric purity in chiral tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models to assign absolute configuration.
- Enzymatic Assays : Use enantioselective enzymes (e.g., lipases) to probe stereochemical preferences, as seen in studies of bioactive isoquinoline analogs .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data of related complexes .
- Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS to identify major metabolites and degradation pathways .
Data Contradiction & Mechanistic Analysis
Q. How should conflicting bioactivity data (e.g., IC50 variability across studies) be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin-based viability assays.
- Solubility Testing : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers, as aggregates may artificially lower activity .
- Orthogonal Validation : Confirm results with alternative techniques (e.g., fluorescence polarization for receptor binding).
Structural & Functional Insights
Q. What advanced techniques elucidate the role of the 5-chloro-3-fluoropyridinyl moiety in target binding?
- Methodological Answer :
- Alanine Scanning Mutagenesis : Modify residues in the target protein’s binding pocket to assess halogen bonding contributions.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes upon ligand binding to probe halogen interactions.
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution, leveraging techniques applied to pyridine-containing pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
